

Pharmacological Profile of NIBR-17 (NVP-BKM120): An In-Depth Technical Guide

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Compound of Interest

Compound Name: NIBR-17

Cat. No.: B10854049

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NIBR-17, also known as NVP-BKM120 or Buparlisib, is a potent, orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. Developed by Novartis Institutes for BioMedical Research (NIBR), this compound has been extensively evaluated in preclinical and clinical studies for its anti-cancer properties. This technical guide provides a comprehensive overview of the pharmacological profile of **NIBR-17**, including its mechanism of action, biochemical and cellular activities, in vivo efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action

NIBR-17 is an ATP-competitive inhibitor of all four class I PI3K isoforms (p110 α , p110 β , p110 δ , and p110 γ). By binding to the ATP-binding pocket of the PI3K enzyme, **NIBR-17** prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **NIBR-17**, collated from various preclinical studies.

Table 1: Biochemical Activity of **NIBR-17** against Class I PI3K Isoforms

PI3K Isoform	IC ₅₀ (nM)
p110α	52
p110β	166
p110δ	116
p110γ	262

Data represents the half-maximal inhibitory concentration (IC₅₀) in cell-free biochemical assays. [\[1\]](#)

Table 2: Cellular Activity of **NIBR-17**

Cell Line	Assay	EC ₅₀ (μM)
A2780 (Ovarian Cancer)	p-Akt (Ser473) Inhibition	0.09

Data represents the half-maximal effective concentration (EC₅₀) for the inhibition of PI3Kα-mediated Akt phosphorylation at Ser473 in human A2780 cells after 1 hour of treatment.

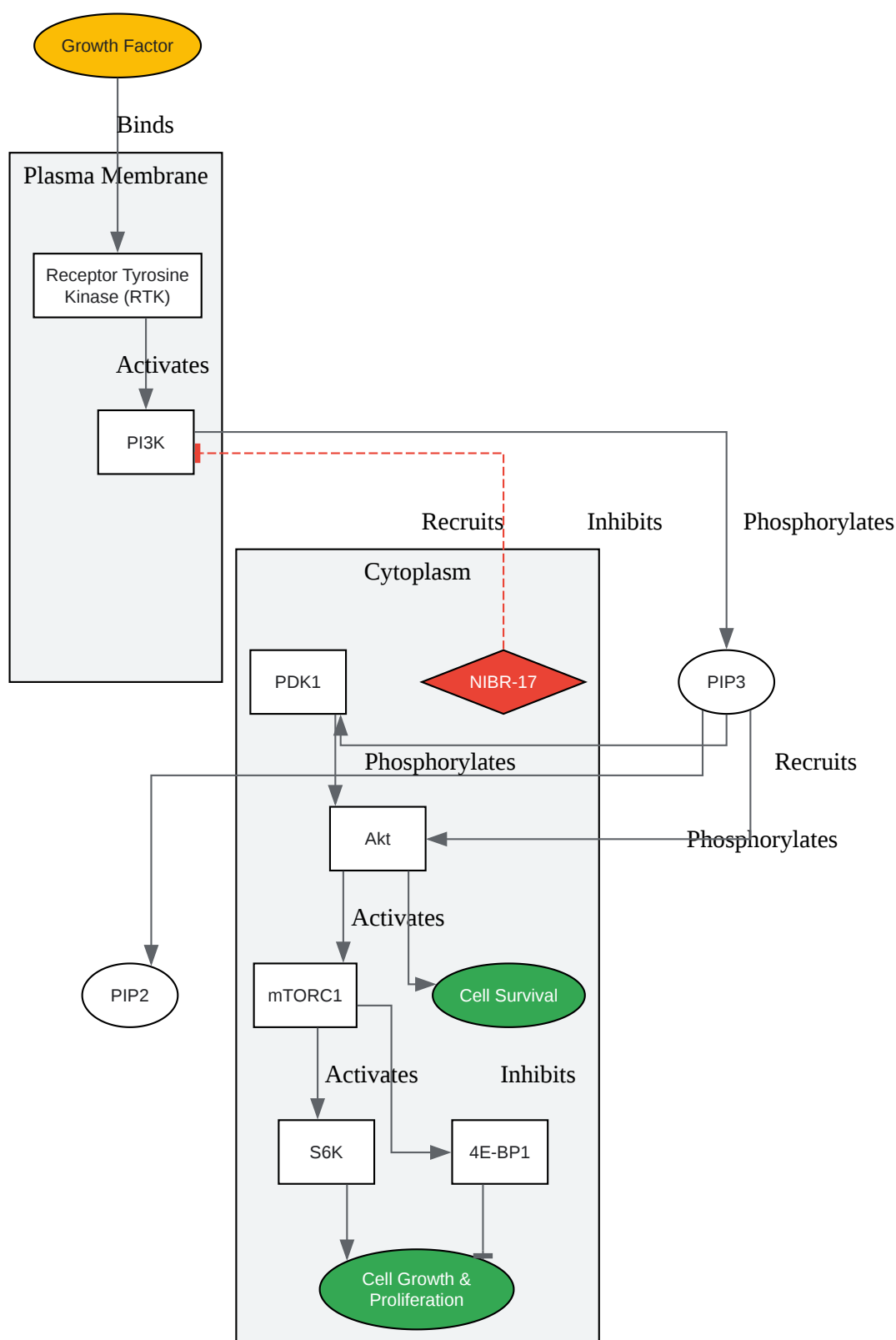
Table 3: In Vitro Anti-proliferative Activity of **NIBR-17** (GI₅₀)

Cell Line	Cancer Type	GI ₅₀ (nM)
A2780	Ovarian	100 - 700
U87MG	Glioblastoma	100 - 700
MCF7	Breast	100 - 700
DU145	Prostate	100 - 700

GI₅₀ represents the concentration required to inhibit cell growth by 50%.[\[1\]](#)

Signaling and Experimental Workflow Diagrams

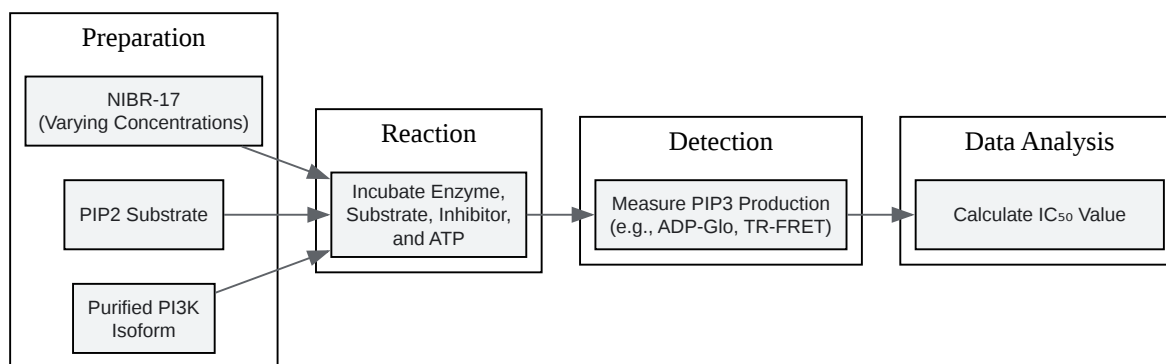
PI3K/Akt/mTOR Signaling Pathway and Inhibition by NIBR-17



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PI3K/Akt/mTOR signaling pathway and the inhibitory action of **NIBR-17**.

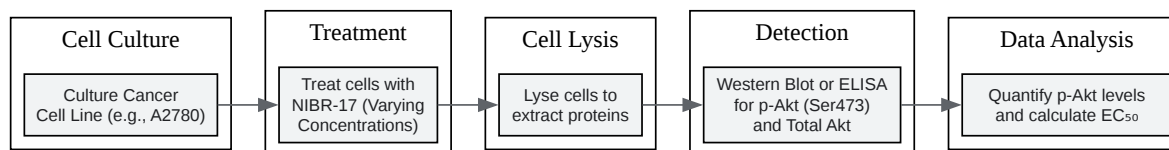
Experimental Workflow: Biochemical PI3K Inhibition Assay



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Workflow for determining the biochemical IC₅₀ of **NIBR-17**.

Experimental Workflow: Cellular p-Akt Inhibition Assay



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Workflow for assessing cellular p-Akt inhibition by **NIBR-17**.

Detailed Experimental Protocols

Biochemical PI3K Enzyme Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for determining the in vitro inhibitory activity of **NIBR-17** against purified class I PI3K isoforms.

Materials:

- Purified recombinant human PI3K isoforms (p110 α /p85 α , p110 β /p85 α , p110 δ /p85 α , p110 γ)
- PIP2/PS lipid vesicles (substrate)
- **NIBR-17** (serially diluted in DMSO)
- ATP
- PI3K reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.05% CHAPS)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates

Procedure:

- Prepare serial dilutions of **NIBR-17** in DMSO.
- In a 384-well plate, add the PI3K enzyme, PIP2/PS substrate, and **NIBR-17** dilution (or DMSO for control).
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used to generate a luminescent signal.
- Measure luminescence using a plate reader.

- Calculate the percent inhibition for each concentration of **NIBR-17** relative to the DMSO control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular p-Akt (Ser473) Inhibition Assay (Western Blot)

This protocol describes a common method to assess the ability of **NIBR-17** to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.

Materials:

- Cancer cell line (e.g., A2780)
- Cell culture medium and supplements
- **NIBR-17** (serially diluted in DMSO)
- Growth factor (e.g., IGF-1) for pathway stimulation
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffers
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed cells in 6-well plates and allow them to adhere.

- Serum-starve the cells to reduce basal PI3K pathway activity.
- Pre-treat the cells with various concentrations of **NIBR-17** or DMSO for a specified time (e.g., 1-2 hours).
- Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for a short period (e.g., 15-30 minutes).
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with the primary antibody against p-Akt (Ser473).
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Visualize the bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
- Quantify the band intensities and calculate the ratio of p-Akt to total Akt.
- Determine the EC₅₀ value by plotting the normalized p-Akt levels against the concentration of **NIBR-17**.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of **NIBR-17** in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line (e.g., U87MG glioblastoma or A2780 ovarian cancer cells)

- **NIBR-17** formulated for oral administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Subcutaneously implant cancer cells into the flank of the mice.
- Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer **NIBR-17** orally at a predetermined dose and schedule (e.g., daily). Administer the vehicle to the control group.
- Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
- Continue treatment for a specified duration or until the tumors in the control group reach a predetermined size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
- Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Conclusion

NIBR-17 (NVP-BKM120) is a well-characterized pan-class I PI3K inhibitor with potent biochemical and cellular activity. It effectively inhibits the PI3K/Akt/mTOR signaling pathway, leading to anti-proliferative effects in various cancer cell lines and tumor growth inhibition in in vivo models. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this compound

and other PI3K inhibitors. Further investigation into its clinical efficacy and potential for combination therapies is ongoing.

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References

- 1. selleckchem.com [selleckchem.com]
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